molecular formula C15H19NO6 B1582209 Diethyl 2-(benzyloxycarbonylamino)malonate CAS No. 3005-66-1

Diethyl 2-(benzyloxycarbonylamino)malonate

Cat. No.: B1582209
CAS No.: 3005-66-1
M. Wt: 309.31 g/mol
InChI Key: RKUPWPSMWSKJQP-UHFFFAOYSA-N
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Description

Diethyl 2-(benzyloxycarbonylamino)malonate is an organic compound with the molecular formula C15H19NO6. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a benzyloxycarbonylamino group and two ethyl ester groups. This compound is often used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Mechanism of Action

The pharmacokinetics of a compound like “Diethyl 2-(benzyloxycarbonylamino)malonate” would depend on many factors, including its chemical structure, its solubility in water and lipids, and its stability in the body. These factors would influence how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .

The action of “this compound” would also be influenced by the environment in which it is used. For example, the pH, temperature, and presence of other chemicals could affect its reactivity and stability .

Biochemical Analysis

Biochemical Properties

Diethyl 2-(benzyloxycarbonylamino)malonate plays a significant role in biochemical reactions, particularly in the synthesis of optically active carboxylic acid derivatives. It interacts with enzymes such as porcine liver esterase (PLE) and rabbit liver esterase (RLE), which catalyze the hydrolysis of the ester group in the compound. This interaction results in the formation of enantiomerically pure products, which are essential in the pharmaceutical industry . The nature of these interactions involves the selective hydrolysis of one ester group, leading to the formation of a monoester intermediate.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . By inhibiting aldose reductase, this compound can reduce the accumulation of sorbitol in cells, thereby mitigating the adverse effects of hyperglycemia in diabetic patients.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the enzyme’s catalytic function. Additionally, this compound can undergo hydrolysis to form reactive intermediates that further modulate gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its inhibitory effects on aldose reductase over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including liver damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with esterases and other enzymes. The compound undergoes hydrolysis to form monoester and diacid intermediates, which are further metabolized by cellular enzymes . These metabolic pathways are crucial for the compound’s bioactivity and its ability to modulate metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can effectively modulate biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(benzyloxycarbonylamino)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with benzyl chloroformate to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Enolate Formation: Using industrial-grade sodium ethoxide and ethanol.

    Controlled Alkylation: Ensuring precise addition of benzyl chloroformate to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzyloxycarbonylamino)malonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The benzyloxycarbonylamino group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid for hydrolysis.

    Solvents: Ethanol, methanol, and water.

Major Products

    Substituted Malonates: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Monocarboxylic Acids: Formed through decarboxylation.

Scientific Research Applications

Diethyl 2-(benzyloxycarbonylamino)malonate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing various organic compounds.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceuticals.

    Biological Studies: Used in the study of enzyme mechanisms and metabolic pathways.

    Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler derivative of malonic acid without the benzyloxycarbonylamino group.

    Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.

Uniqueness

Diethyl 2-(benzyloxycarbonylamino)malonate is unique due to the presence of the benzyloxycarbonylamino group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.

Properties

IUPAC Name

diethyl 2-(phenylmethoxycarbonylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUPWPSMWSKJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293518
Record name Diethyl {[(benzyloxy)carbonyl]amino}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-66-1
Record name 3005-66-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl {[(benzyloxy)carbonyl]amino}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl 2-aminomalonate hydrochloride (12.7 g) and benzyloxycarbonyl chloride (11.9 g) are treated in the same manner as described in Reference Example 19-(3) to give diethyl 2-(N-benzyloxycarbonylamino)malonate (17.3 g), m.p. 36.5°-37° C.
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12.7 g
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11.9 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-(Benzyloxycarbonyl)succinimide (5.6 g, 22.4 mmol) was dissolved in CH2Cl2 (25 mL) and the solution was added to a cooled (0° C.) and stirred solution of diethyl aminomalonate hydrochloride (5.0 g, 23.6 mmol) and triethylamine (13.4 mL, 95 mmol) in CH2Cl2 (125 ml). The resulting solution was stirred at 0° C. for 10 min and then at rt for 1 h. The solution was washed with 10% citric acid (2×50 mL),10% sodium hydrogen carbonate (2×50 mL), and water (50 mL) and was then dried (Na2SO4) and evaporated to afford diethyl N-benzyloxycarbonylaminomalonate as a colorless oil, which crystallized upon standing at 0° C. (6.3 g) (LC/Mass + ion): 310 (M+H).
Quantity
5.6 g
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reactant
Reaction Step One
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25 mL
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solvent
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5 g
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reactant
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13.4 mL
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125 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of 2-aminomalonic acid diethyl ester (10.0 g) in dioxane (60 ml) and water (36 ml), potassium hydrogen carbonate (10.4 g) was added. After completion of the effervescence benzylchloroformate (7.4 ml) was added. The mixture was stirred at 23° for 1.5 h then it was concentrated under reduced pressure, taken up with diethyl ether (400 ml) and washed with 5% HCl (50 ml) and brine (50 ml). The organic layer was dried over sodium sulphate and concentrated in vacuo to give the title compound as a colorless oil (13.6 g). T.l.c. EA/CH 1:4 Rf=0.25.
Name
2-aminomalonic acid diethyl ester
Quantity
10 g
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reactant
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10.4 g
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60 mL
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36 mL
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7.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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